![molecular formula C24H22BrNO4 B304096 ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B304096.png)
ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as BPTC, is a chemical compound with potential applications in scientific research.
Mechanism of Action
Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of neurotransmitters and increasing their concentration in the brain. This can lead to improved cognitive function and memory. ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have both biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine and butyrylcholine, which can improve cognitive function and memory. ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the prevention of tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential as a tool for drug discovery. Its inhibitory effects on enzymes involved in neurotransmitter breakdown and its potential as an anti-cancer agent make it a promising candidate for further research. However, one limitation is that ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate may have off-target effects on other enzymes, which could complicate its use in lab experiments.
Future Directions
For research on ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate could include further exploration of its potential as a tool for drug discovery, as well as investigation into its potential as a treatment for neurological disorders and cancer. Additional studies could also be conducted to determine the full extent of ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate's effects on the body and its potential side effects.
Synthesis Methods
Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be synthesized by the reaction of 3-bromobenzaldehyde, malonic acid, and ethyl cyanoacetate in the presence of piperidine and acetic anhydride. The resulting product is then treated with ammonium acetate and ethanol to obtain ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.
Scientific Research Applications
Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been found to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
Product Name |
ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
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Molecular Formula |
C24H22BrNO4 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C24H22BrNO4/c1-2-29-24(28)22-20(15-9-6-10-17(25)11-15)21-18(27)12-16(13-19(21)30-23(22)26)14-7-4-3-5-8-14/h3-11,16,20H,2,12-13,26H2,1H3 |
InChI Key |
RETSREZOZMDDQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=CC=C4)N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=CC=C4)N |
Origin of Product |
United States |
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